2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate
Description
2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C22H27NO5 and a molecular weight of 385.464 g/mol . This compound is known for its unique chemical structure, which includes a benzoate ester, an amide linkage, and a phenoxyacetyl group. It is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
2-methoxyethyl 4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-15(2)19-10-5-16(3)13-20(19)28-14-21(24)23-18-8-6-17(7-9-18)22(25)27-12-11-26-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPZQDBRYNEQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2-isopropyl-5-methylphenoxyacetic acid: This can be achieved by reacting 2-isopropyl-5-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the amide bond: The 2-isopropyl-5-methylphenoxyacetic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: Finally, the resulting compound is esterified with 2-methoxyethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The ester and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenoxyacetyl group may also play a role in modulating the compound’s biological activity by interacting with hydrophobic pockets in target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate
- 2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- 2-methoxyethyl 4-{[(2-ethylphenoxy)acetyl]amino}benzoate
Uniqueness
2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate is unique due to the presence of the isopropyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s hydrophobicity, steric interactions, and overall molecular conformation, making it distinct from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
